3-ethyl-7-methoxy-5-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazole and pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the cyclization of appropriate thioamide and pyrimidine derivatives. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization with formamide under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Explored for its potential use in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE
- 5-PHENYL-2H-1,2,3-TRIAZOLE-4-THIONE
- 7-METHOXY-2H-1,3-BENZOTHIAZOLE-2-THIONE
Uniqueness
3-ETHYL-7-METHOXY-5-PHENYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its combined thiazole and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new therapeutic agents and functional materials.
Properties
Molecular Formula |
C14H13N3OS2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-5-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C14H13N3OS2/c1-3-17-12-10(20-14(17)19)13(18-2)16-11(15-12)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
VDDROWYKSGWTKN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)C3=CC=CC=C3)OC)SC1=S |
Origin of Product |
United States |
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